2-(Morpholine-4-carbonyl)benzenesulfonamide
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Overview
Description
2-(Morpholine-4-carbonyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of drugs. The structure of this compound includes a morpholine ring attached to a benzenesulfonamide moiety, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholine-4-carbonyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholine-4-carbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Scientific Research Applications
2-(Morpholine-4-carbonyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Morpholine-4-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to cell death. The compound may also interact with other enzymes and proteins, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide
- N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide
- 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide
- 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide
Uniqueness
2-(Morpholine-4-carbonyl)benzenesulfonamide is unique due to its specific structure, which includes both a morpholine ring and a benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14N2O4S |
---|---|
Molecular Weight |
270.31 g/mol |
IUPAC Name |
2-(morpholine-4-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14N2O4S/c12-18(15,16)10-4-2-1-3-9(10)11(14)13-5-7-17-8-6-13/h1-4H,5-8H2,(H2,12,15,16) |
InChI Key |
AJZXXDPADHCMJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
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